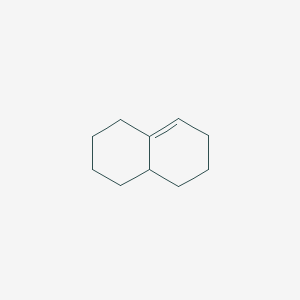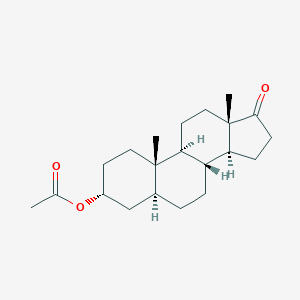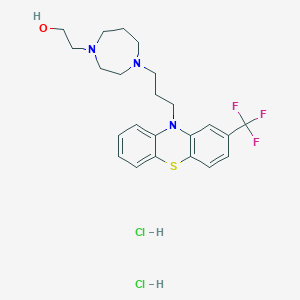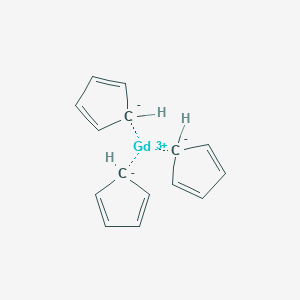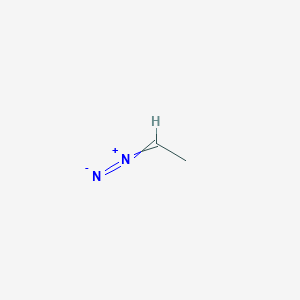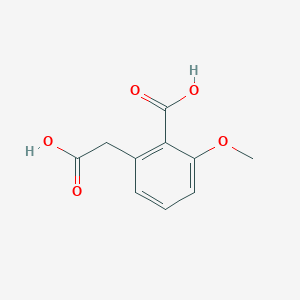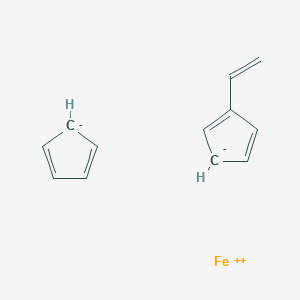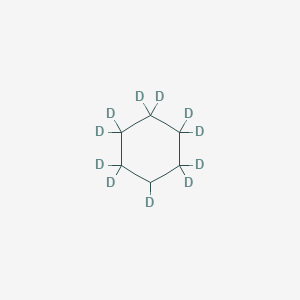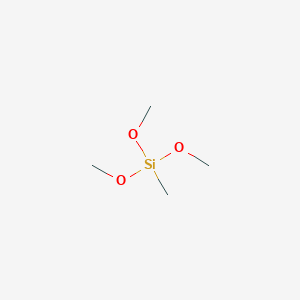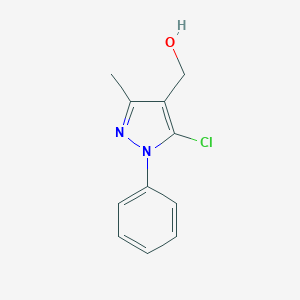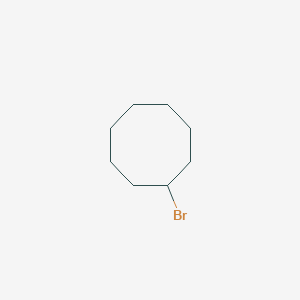
Bromocyclooctane
Vue d'ensemble
Description
Bromocyclooctane is a brominated cyclic compound with potential applications in various fields, including material science and organic synthesis. Its structural uniqueness allows for diverse chemical reactions and properties that are of interest in research and industrial applications.
Synthesis Analysis
The synthesis of Bromocyclooctane involves regiospecific bromination reactions. For example, the bromination of tricyclo[4.3.1.12,5]undecane resulted in the exclusive formation of the 1-bromo derivative, showcasing the high reactivity of the 1- over the 2-carbon atom in a carbocation reaction (Inamoto et al., 1978).
Molecular Structure Analysis
Structural characterization of Bromocyclooctane derivatives, such as 1,2,5,6-tetrabromocyclooctane (TBCO), reveals its existence in two diastereomers, α-TBCO and β-TBCO, distinguished by their stereochemistry and elucidated through techniques like NMR spectroscopy and X-ray structure determinations (Riddell et al., 2009).
Chemical Reactions and Properties
Bromocyclooctane undergoes various chemical reactions, including allylic bromination, which leads to derivatives with interesting properties. For instance, the synthesis of 9-oxabicyclo[3.3.1]nona-2, 6-diene and its subsequent reaction with N-bromosuccinimide showcases the compound's reactivity towards bromination and the formation of dibromo and tribromo derivatives (Bassioni et al., 2005).
Physical Properties Analysis
The physical properties of Bromocyclooctane derivatives, such as thermal stabilities, are crucial for their application as flame retardants in textiles, paints, and plastics. TBCO's thermal lability and the ease of interconversion between its isomers highlight the significance of understanding these properties for industrial applications (Riddell et al., 2009).
Chemical Properties Analysis
The chemical properties of Bromocyclooctane, including its reactivity towards various chemical reactions, enable the synthesis of complex molecules. For example, catalytic asymmetric bromocyclization of polyenes using a chiral catalyst and bromine source illustrates the compound's utility in synthesizing natural product scaffolds with high yields and selectivity (Samanta & Yamamoto, 2017).
Applications De Recherche Scientifique
Endocrine Disruption in Aquatic Life : Saunders et al. (2015) investigated the endocrine-disrupting effects of TBCO on Japanese medaka, an aquatic organism. Their study found alterations in fecundity and gene expression related to the hypothalamus-pituitary-gonadal-liver axis, highlighting the environmental impact of TBCO on aquatic species (Saunders, Podaima, Wiseman, & Giesy, 2015).
Synthesis of Complex Organic Compounds : Godfrey et al. (2020) described the total synthesis of brevianamide A, a complex organic compound, where bromocyclooctane-related structures play a critical role in achieving the desired chemical structure and properties (Godfrey, Green, Nichol, & Lawrence, 2020).
Toxicological Risks Assessment : Sun et al. (2016) conducted a study assessing the toxicological risks of TBCO to aquatic organisms, particularly during the early life stages of Japanese medaka. This study combined transcriptomic and proteomic approaches to understand the impact of TBCO on development and physiology (Sun, Tang, Peng, Saunders, Doering, Hecker, Jones, Giesy, & Wiseman, 2016).
Structural Characterization : Riddell et al. (2009) focused on the structural characterization and thermal stabilities of TBCO isomers, providing insight into the physical and chemical properties of this flame retardant (Riddell, Arsenault, Klein, Lough, Marvin, Mcalees, McCrindle, Macinnis, Sverko, Tittlemier, & Tomy, 2009).
Propriétés
IUPAC Name |
bromocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKLBMQLKLKHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165916 | |
| Record name | Bromocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocyclooctane | |
CAS RN |
1556-09-8 | |
| Record name | Bromocyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1556-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromocyclooctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HKX4AU2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




